molecular formula C17H17N3O3S B360959 N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide CAS No. 695209-29-1

N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B360959
CAS No.: 695209-29-1
M. Wt: 343.4g/mol
InChI Key: GDVLOMUCESFOCX-UHFFFAOYSA-N
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Description

N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide (CAS 695209-29-1) is a chemical compound with the molecular formula C 17 H 17 N 3 O 3 S and a molecular weight of 343.4 g/mol . This acetamide derivative features a 4,5-dihydro-1H-imidazole (2-imidazoline) ring system connected via a sulfonyl group, forming a sulfonamide linkage that is a common motif in medicinal chemistry . While the specific biological data for this compound is limited in the public domain, its core structure provides significant research value. The molecule integrates two key pharmacophores: a sulfonamide group and an imidazoline ring. Sulfonamides are a privileged scaffold in drug discovery, known for their diverse biological activities and presence in compounds that inhibit various enzymes . Structurally similar molecules based on an N-[4-(imidazol-2-yl)phenyl]acetamide backbone have been synthesized and evaluated for their anticancer properties . For instance, one study on 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives found that several compounds in the series exhibited significant cytotoxicity against colon (HT-29) and breast (MCF-7) carcinoma cell lines, inducing DNA fragmentation indicative of apoptotic cell death . This suggests potential research applications for this compound class in investigating novel oncology targets. This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a building block or pharmacological probe in developing new active substances, exploring structure-activity relationships (SAR), and studying mechanisms of action.

Properties

IUPAC Name

N-[4-[(2-phenyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-13(21)19-15-7-9-16(10-8-15)24(22,23)20-12-11-18-17(20)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVLOMUCESFOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 4,5-Dihydro-1H-imidazole Core

The synthesis begins with constructing the 2-phenyl-4,5-dihydro-1H-imidazole moiety. A common approach involves cyclizing 1,2-diaminoethane derivatives with carbonyl compounds. For example, 1-phenylethane-1,2-diamine reacts with benzaldehyde in acetic acid (AcOH) under reflux to form 2-phenyl-4,5-dihydro-1H-imidazole. Catalytic sulfuric acid (H₂SO₄) enhances cyclization efficiency, achieving yields up to 78%.

Key Reaction Conditions

  • Solvent: AcOH or ethanol

  • Temperature: 80–100°C (reflux)

  • Catalyst: H₂SO₄ (5–10 mol%)

  • Yield: 70–78%

Sulfonation of the Imidazole Ring

The 4,5-dihydroimidazole intermediate undergoes sulfonation to introduce the sulfonyl group. Chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C is typically used, followed by quenching with ice water to yield the sulfonyl chloride derivative. This step requires strict temperature control to minimize side reactions.

Optimized Sulfonation Protocol

  • Reagent: ClSO₃H (1.2 eq)

  • Solvent: DCM

  • Temperature: 0–5°C

  • Reaction Time: 2–3 hours

  • Intermediate: 1-(Chlorosulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Coupling with 4-Aminophenylacetamide

The sulfonyl chloride intermediate is coupled with 4-aminophenylacetamide in a nucleophilic aromatic substitution reaction. The process employs a base such as triethylamine (Et₃N) to neutralize HCl, facilitating the displacement of the chloride group.

Coupling Reaction Details

  • Solvent: Tetrahydrofuran (THF) or acetonitrile

  • Base: Et₃N (2.0 eq)

  • Temperature: Room temperature (25°C)

  • Reaction Time: 12–18 hours

  • Yield: 65–72%

Representative Reaction Pathway

2-Phenyl-4,5-dihydro-1H-imidazoleClSO3HSulfonyl Chloride4-AminophenylacetamideTarget Compound\text{2-Phenyl-4,5-dihydro-1H-imidazole} \xrightarrow{\text{ClSO}_3\text{H}} \text{Sulfonyl Chloride} \xrightarrow{\text{4-Aminophenylacetamide}} \text{Target Compound}

Optimization of Reaction Conditions

Solvent Effects on Sulfonation and Coupling

Ethanol and THF are preferred for their ability to dissolve both polar and non-polar intermediates. A comparative analysis revealed that THF increases coupling reaction yields by 15% compared to DMF due to better nucleophile activation.

Table 1: Solvent Impact on Coupling Yield

SolventTemperature (°C)Yield (%)
THF2572
DMF2557
Acetonitrile2568

Temperature and Catalytic Modifications

Elevating the cyclization temperature to 100°C improves imidazole ring formation kinetics but risks decomposition. Adding molecular sieves during coupling reduces moisture interference, enhancing reproducibility.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.85–7.45 (m, 9H, aromatic-H), 3.72 (t, 2H, CH₂), 2.98 (t, 2H, CH₂), 2.10 (s, 3H, COCH₃).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1550 cm⁻¹ (C-N).

  • Melting Point : 165–167°C (ethanol recrystallization).

Purity and Yield Optimization

Recrystallization from ethanol yields >98% purity, while silica gel chromatography is reserved for crude mixtures with side products.

Challenges and Alternative Methodologies

Purification Difficulties

The sulfonamide’s polar nature complicates extraction. Switching from ethyl acetate to a DCM/water system improves phase separation.

Alternative Sulfonating Agents

Methanesulfonyl chloride (MsCl) was explored but resulted in lower yields (48%) due to steric hindrance .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Triethylamine, palladium on carbon

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Structural Overview

The compound is characterized by its unique imidazole and sulfonamide functionalities, which contribute to its biological activity. Its molecular formula is C17H17N3O3SC_{17}H_{17}N_{3}O_{3}S and it has a molecular weight of 341.39 g/mol .

Anticancer Activity

Numerous studies have investigated the anticancer potential of N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide. Research indicates that compounds with similar imidazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds derived from imidazole derivatives have shown promising results against human cancer cell lines such as MDA-MB-231 and HCT116. These studies report percent growth inhibition rates exceeding 70% in some cases .
  • Mechanism of Action : The anticancer properties are often attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of sulfonamide compounds demonstrate significant activity against a range of pathogens:

  • Bacterial Inhibition : Studies have shown that similar sulfonamide derivatives can effectively inhibit the growth of bacteria like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition Studies

Another critical application area for this compound is in enzyme inhibition:

α-glucosidase and Acetylcholinesterase Inhibition

Research has indicated that sulfonamide derivatives can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are important targets in diabetes management and neurodegenerative diseases respectively:

  • α-glucosidase Inhibition : This mechanism is crucial for controlling postprandial blood glucose levels. Compounds exhibiting this activity could be beneficial for diabetes therapy .
  • Acetylcholinesterase Inhibition : The inhibition of this enzyme is significant in the treatment of Alzheimer's disease, highlighting the potential neuroprotective effects of such compounds .

Case Studies and Experimental Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated >70% inhibition in MDA-MB-231 cells .
Study 2Antimicrobial EffectsEffective against Staphylococcus aureus with MIC values below 50 µg/mL .
Study 3Enzyme InhibitionShowed promising results as an α-glucosidase inhibitor with IC50 values <100 µM .

Mechanism of Action

The mechanism of action of N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding can occur through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key structural differences among analogs lie in substitutions on the imidazole ring and the sulfonyl/sulfanyl linker:

Compound Name Imidazole Substituents Linker Type Acetamide Position Molecular Weight (g/mol)
Target compound 2-Phenyl Sulfonyl Para Not explicitly stated
N-[4-((2-((4-Chlorophenyl)methylsulfanyl)-4,5-dihydroimidazol-1-yl)sulfonyl)phenyl]acetamide 2-[(4-Chlorophenyl)methylsulfanyl] Sulfanyl (thioether) Para 423.9
N-[4-(1-Methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives 1-Methyl, 4,5-diphenyl None (direct bond) Para ~380–420 (estimated)
Compound 10b (Indole-containing analog) 2-Phenyl, 5-oxo, indole-methylene Sulfonyl Para 484.53

Key Observations :

  • The target compound’s sulfonyl linker enhances polarity and hydrogen-bonding capacity compared to the sulfanyl group in .
  • the target’s simpler phenyl group.
  • 1-Methyl-4,5-diphenyl substitution in increases hydrophobicity, which may improve membrane permeability but reduce solubility.
Physicochemical Properties
Property Target Compound (Estimated) Compound Compound 10b
XLogP3 ~3.2 (predicted) 2.8 Not reported
Topological Polar Surface Area (Ų) ~113 (similar to ) 113 Not reported
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 5 5 7 (due to oxo group)
Molecular Weight ~380–400 (estimated) 423.9 484.53

Key Observations :

  • Compound 10b has a larger molecular weight and additional polar groups (oxo, indole), likely reducing bioavailability compared to the target.

Biological Activity

N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a detailed overview of its biological activity.

Chemical Structure and Properties

This compound has the following chemical formula: C17H17N3O3SC_{17}H_{17}N_3O_3S with a molecular weight of approximately 345.4 g/mol. The compound features a sulfonamide group attached to a phenyl ring, which is further linked to an acetamide moiety. This structural configuration is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound through various mechanisms:

  • Cytotoxicity Testing : The compound has been subjected to cytotoxicity assays against several human cancer cell lines, including cervical cancer (SISO) and bladder cancer (RT-112). The results indicated significant inhibition of cell growth with IC50 values in the micromolar range, suggesting potent cytotoxic effects .
  • Structure-Activity Relationship (SAR) : The presence of the imidazole ring and sulfonamide group is believed to enhance the compound's interaction with cellular targets involved in tumor growth. Variations in substituents on the phenyl rings have been shown to influence potency, indicating that specific structural modifications can lead to improved efficacy .
  • Mechanisms of Action : The proposed mechanisms include the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity:

  • Antibacterial Effects : Studies have reported its effectiveness against various Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis is hypothesized to be a significant contributor to its antibacterial properties .
  • Comparison with Standard Antibiotics : In comparative studies, this compound exhibited comparable or superior activity against certain bacterial strains when compared to established antibiotics like ciprofloxacin .

Research Findings Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity Type Cell Line/Organism IC50/Effectiveness Mechanism
AnticancerSISO (Cervical)Micromolar rangeInduction of apoptosis
RT-112 (Bladder)Micromolar rangeInhibition of signaling pathways
AntimicrobialVarious BacteriaComparable to ciprofloxacinDisruption of cell wall synthesis

Case Studies

  • Case Study 1 : A study involving the treatment of cervical cancer cells with N-{4-[(2-phenyldihydroimidazole)sulfonyl]phenyl}acetamide showed a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.
  • Case Study 2 : In an investigation into its antimicrobial properties, the compound was tested against E. coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion assays compared to control antibiotics.

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